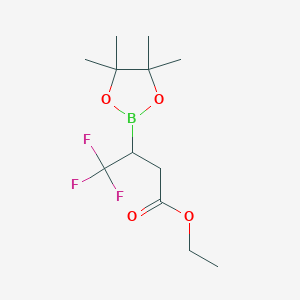![molecular formula C11H14ClNOS B3002836 N-[(3-Chlorothiophen-2-yl)methyl]-N-propylprop-2-enamide CAS No. 2411293-99-5](/img/structure/B3002836.png)
N-[(3-Chlorothiophen-2-yl)methyl]-N-propylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-Chlorothiophen-2-yl)methyl]-N-propylprop-2-enamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Wirkmechanismus
N-[(3-Chlorothiophen-2-yl)methyl]-N-propylprop-2-enamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. By blocking the binding of glycine to the receptor, this compound inhibits the activation of the receptor and the subsequent influx of calcium ions into the neuron. This inhibition of calcium influx can lead to a reduction in the release of neurotransmitters such as glutamate and dopamine, which play a key role in various physiological processes.
Biochemical and physiological effects:
The blockade of NMDA receptors by this compound has been shown to have a range of biochemical and physiological effects. For example, this compound can reduce the magnitude and duration of long-term potentiation (LTP), which is a form of synaptic plasticity that is thought to underlie learning and memory processes. This compound can also attenuate the development of tolerance to opioids, suggesting a potential role for NMDA receptors in the development of opioid addiction. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, possibly by reducing the excitotoxicity associated with excessive glutamate release.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(3-Chlorothiophen-2-yl)methyl]-N-propylprop-2-enamide in lab experiments is its high potency and selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and study its role in various physiological processes. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over an extended period of time. Additionally, the use of this compound in animal models may not fully reflect the complexity of human diseases, and caution should be exercised when extrapolating results to human conditions.
Zukünftige Richtungen
There are several future directions for research on N-[(3-Chlorothiophen-2-yl)methyl]-N-propylprop-2-enamide and its potential applications. One area of interest is the role of NMDA receptors in the development of chronic pain and the potential use of NMDA receptor antagonists such as this compound as analgesics. Another area of interest is the potential use of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of this compound and to develop more potent and selective NMDA receptor antagonists.
Synthesemethoden
The synthesis of N-[(3-Chlorothiophen-2-yl)methyl]-N-propylprop-2-enamide involves the reaction of 3-chlorothiophene-2-carbaldehyde with propargylamine, followed by reduction with sodium borohydride and subsequent reaction with propyl bromide. The final product is obtained by treating the resulting amine with acryloyl chloride. The purity of this compound can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-[(3-Chlorothiophen-2-yl)methyl]-N-propylprop-2-enamide has been widely used as a research tool to study the role of NMDA receptors in various physiological and pathological processes. For example, this compound has been used to investigate the contribution of NMDA receptors to synaptic plasticity, learning, and memory formation. This compound has also been used to study the involvement of NMDA receptors in pain perception, drug addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[(3-chlorothiophen-2-yl)methyl]-N-propylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c1-3-6-13(11(14)4-2)8-10-9(12)5-7-15-10/h4-5,7H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEIOZJSDQYDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=C(C=CS1)Cl)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

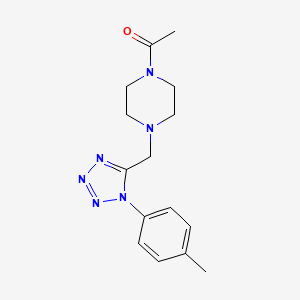
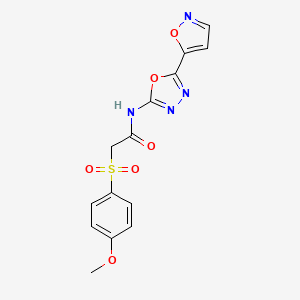
![(Z)-N-(2-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)ethyl)acetamide](/img/structure/B3002755.png)
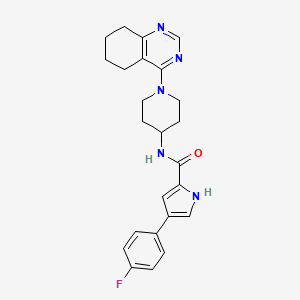
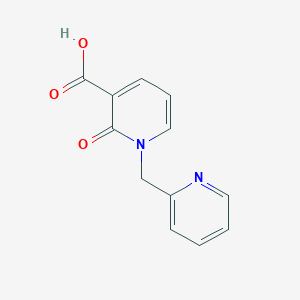

![2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3002765.png)
![6-[5-[2-(Benzotriazol-1-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B3002767.png)
![7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3002768.png)

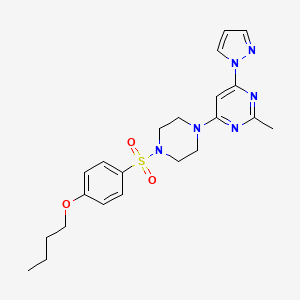
![2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile](/img/structure/B3002774.png)

